molecular formula C13H14F2N2O2 B6462168 N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide CAS No. 2548995-43-1

N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide

Cat. No.: B6462168
CAS No.: 2548995-43-1
M. Wt: 268.26 g/mol
InChI Key: QPOXUDIDHLWLKD-UHFFFAOYSA-N
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Description

The compound is a type of acetamide, which is a functional group characterized by a carbonyl group (C=O) linked to nitrogen . Acetamides are found in a wide range of chemical and pharmaceutical compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, acetamides can generally be synthesized through the reaction of acetic acid with ammonia or amines .


Molecular Structure Analysis

The compound contains an acetamide group and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The 3,4-difluorophenyl group suggests the presence of a phenyl ring (a cyclic group of six carbon atoms) with fluorine atoms at the 3 and 4 positions .


Physical and Chemical Properties Analysis

Based on its structure, we can infer that it likely has properties common to other acetamides. These may include a solid physical state at room temperature and stability under normal conditions .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process in which the compound is involved. Without more specific information, it’s difficult to provide details .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. Without specific data, it’s hard to comment on the exact safety profile and hazards associated with this compound .

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O2/c1-8(18)16-6-9-4-13(19)17(7-9)10-2-3-11(14)12(15)5-10/h2-3,5,9H,4,6-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOXUDIDHLWLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CC(=O)N(C1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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